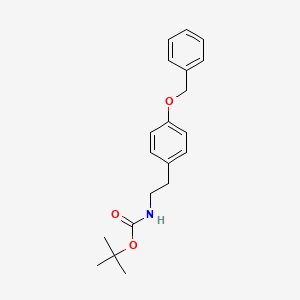

![molecular formula C8H5N3O5S B3111564 [(7-硝基-2,1,3-苯并恶二唑-4-基)硫代]乙酸 CAS No. 18333-81-8](/img/structure/B3111564.png)

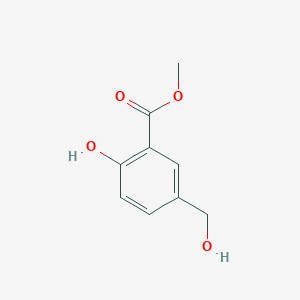

[(7-硝基-2,1,3-苯并恶二唑-4-基)硫代]乙酸

描述

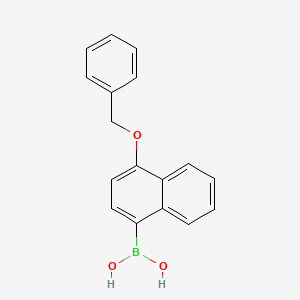

The compound 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD) and has a molecular weight of 238.16 . NBD derivatives are a class of non-glutathione (GSH) peptidomimetic compounds, which are synthesized and characterized as very efficient inhibitors of glutathione S-Transferase (GSTs), a family of enzymes involved in xenobiotic detoxification .

Molecular Structure Analysis

The InChI code for 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid is 1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14) .

Chemical Reactions Analysis

NBD derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), have been shown to trigger apoptosis in several tumor cell lines .

Physical And Chemical Properties Analysis

The physical form of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid is a powder with a melting point of 190-191°C .

科学研究应用

环境科学和化学

降解途径和环境影响与“[(7-硝基-2,1,3-苯并恶二唑-4-基)硫代]乙酸”相关的某些化学物质的降解过程的研究凸显了理解此类化合物的稳定性和环境影响的重要性。LC-MS/MS 技术被用来研究尼替西农的降解途径,揭示了其在较高 pH 值水平下的稳定性增加,并鉴定了在研究条件下具有相当稳定性的主要降解产物。这项研究有助于更好地了解类似化合物的环境归宿 (H. Barchańska 等,2019)。

药理学和生物医学研究

药物再利用应用对硝唑尼特的研究(一种具有与“[(7-硝基-2,1,3-苯并恶二唑-4-基)硫代]乙酸”中相似的官能团的化合物)展示了其广谱抗原生动物、驱虫和抗病毒活性。该研究强调了其对各种细菌感染和病毒性疾病的疗效,说明了结构相关化合物在治疗多种疾病中的潜力 (Charu Bharti 等,2021)。

废水处理

改善废水管理在废水管理中应用游离亚硝酸(FNA)提供了将相关硝基化合物用于环境效益的潜在用途的见解。FNA 以其抑制和杀菌作用而闻名,用于改善废水系统,突出了研究类似化合物在环境应用中的相关性 (段浩然等,2019)。

过乙酸消毒使用过乙酸对废水出水进行消毒为相关化合物在环境卫生领域的应用开辟了道路。过乙酸在广泛的微生物中有效,并且不会产生有毒副产物,这突出了类似硝基化合物在环境消毒过程中的潜力 (M. Kitis,2004)。

作用机制

Target of Action

The primary target of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid, also known as 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]acetic acid, is Glutathione S-Transferase (GST) . GST is a family of enzymes involved in xenobiotic detoxification, catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress .

Mode of Action

This compound is a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazol (NBD) derivatives that have been designed to give strong GST inhibition . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .

Biochemical Pathways

The compound affects the biochemical pathways involving GSTs. It induces apoptosis and cell cycle arrest via the phospho-activation of JNK and p38 and their downstream targets including c-Jun, ATF2, and p53 .

Pharmacokinetics

It is known that the compound is lipophilic, which suggests it may readily cross the plasma membrane .

Result of Action

The compound’s action results in a strong inhibition of GSTs . This inhibition disrupts the normal function of GSTs, leading to the accumulation of toxins and carcinogens in the cell, which can trigger apoptosis .

Action Environment

The efficacy and stability of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid can be influenced by various environmental factors. For instance, the compound’s fluorescent activity is sensitive to the environment, but it exhibits maximum excitation and emission wavelengths at around 465/540nm . Therefore, the compound’s action can be observed using a fluorescein (such as FITC) optical filter .

安全和危害

The safety information for 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

属性

IUPAC Name |

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4(11(14)15)7-8(5)10-16-9-7/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBSYBDYLHMABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)SCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214676 | |

| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18333-81-8 | |

| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18333-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

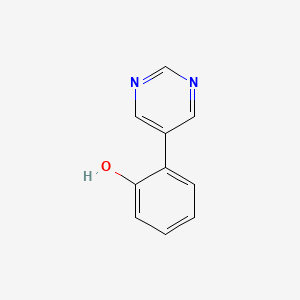

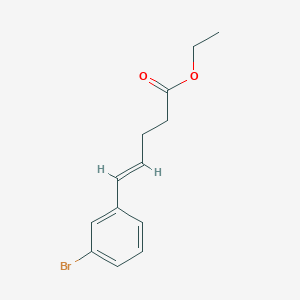

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

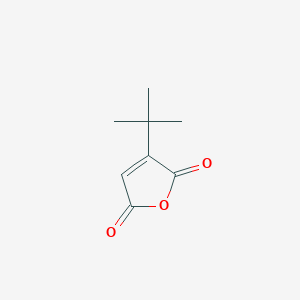

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)